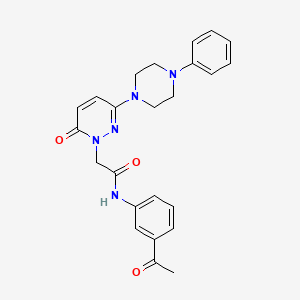![molecular formula C19H23N5O2 B12164274 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B12164274.png)
3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound featuring a triazolopyridazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the triazolopyridazine core, followed by functionalization to introduce the propanamide and methoxyphenyl groups.
-
Formation of Triazolopyridazine Core
Starting Materials: 6,8-dimethylpyridazine and hydrazine.
Reaction Conditions: The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the cyclization process.
-
Functionalization
Introduction of Propanamide Group: The triazolopyridazine intermediate is reacted with 3-bromopropanoic acid in the presence of a base like potassium carbonate.
Introduction of Methoxyphenyl Group: The final step involves the coupling of the intermediate with 4-methoxyphenylethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the methoxy group to a hydroxyl group or further to a carboxyl group.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents like ether or THF.
Products: Reduction of the amide group to an amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents such as DMF or DMSO.
Products: Substitution of the methoxy group with other nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The triazolopyridazine core can interact with active sites through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
-
3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid
- Similar core structure but lacks the methoxyphenyl and propanamide groups.
- Used in different chemical contexts due to its simpler structure.
-
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- Features a triazole core with amino groups.
- Known for its high thermal stability and use in energetic materials .
Uniqueness
The uniqueness of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide lies in its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H23N5O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C19H23N5O2/c1-13-17(14(2)23-24-12-21-22-19(13)24)8-9-18(25)20-11-10-15-4-6-16(26-3)7-5-15/h4-7,12H,8-11H2,1-3H3,(H,20,25) |
InChI Key |
PAFVDPTYFQKTOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[(4-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12164195.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164199.png)
![(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B12164209.png)
![(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12164216.png)
![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B12164223.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12164236.png)
![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164240.png)

![4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164245.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12164253.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12164258.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164270.png)
